molecular formula C22H22BrN3O B237481 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Katalognummer B237481
Molekulargewicht: 424.3 g/mol
InChI-Schlüssel: WIDYWTGCBPGGNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in the intracellular signaling pathway of cytokines. BMS-986165 has shown significant potential in the treatment of various autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

Wirkmechanismus

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide exerts its therapeutic effects by selectively inhibiting TYK2, which is a key mediator of cytokine signaling. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons. In vivo studies have shown that this compound reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus. Clinical trials have also demonstrated that this compound is well-tolerated and has a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in cytokine signaling. This compound has also been shown to be effective in animal models of autoimmune diseases, which makes it a promising candidate for further preclinical and clinical development.
One limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain disease settings. Additionally, the long-term safety and efficacy of this compound in humans are still being studied.

Zukünftige Richtungen

There are several future directions for the development of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the combination of this compound with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 5-bromo-1-naphthoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline to yield the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that this compound selectively inhibits TYK2 with high potency and specificity. In vivo studies have demonstrated that this compound effectively reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus.

Eigenschaften

Molekularformel

C22H22BrN3O

Molekulargewicht

424.3 g/mol

IUPAC-Name

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H22BrN3O/c1-25-12-14-26(15-13-25)21-11-3-2-10-20(21)24-22(27)18-8-4-7-17-16(18)6-5-9-19(17)23/h2-11H,12-15H2,1H3,(H,24,27)

InChI-Schlüssel

WIDYWTGCBPGGNJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Kanonische SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.